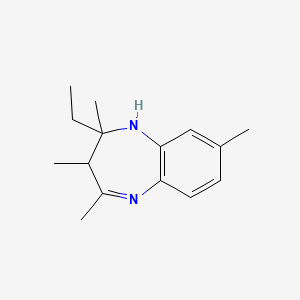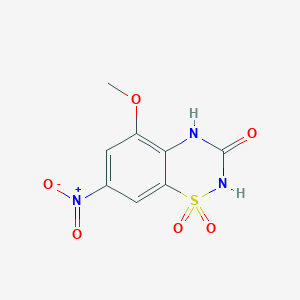![molecular formula C21H19Cl2N5O2 B12519455 2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol is a crystalline compound known for its potential use as a fibroblast growth factor receptor (FGFR) inhibitor. This compound has shown promise in the treatment of cancer due to its ability to inhibit specific molecular pathways involved in tumor growth and progression .
準備方法
The synthesis of 2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol involves several steps. The key starting materials include 3,5-dichloropyridine and indazole derivatives. The synthetic route typically involves:
Formation of the indazole core: This is achieved through cyclization reactions.
Attachment of the ethoxy group: This step involves etherification reactions.
Vinylation: Introduction of the vinyl group through coupling reactions.
Formation of the pyrazole ring: This is done through cyclization and subsequent functionalization to attach the ethanol group
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or aldehydes.
Reduction: Using reducing agents such as sodium borohydride, the compound can be reduced to its corresponding alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its chemical properties
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying cellular pathways and mechanisms.
Medicine: Its primary application is in cancer research, where it acts as an FGFR inhibitor, potentially leading to new cancer therapies.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol involves inhibition of the FGFR pathway. By binding to the FGFR, it prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased cancer cell apoptosis .
類似化合物との比較
Similar compounds include other FGFR inhibitors such as:
- Erdafitinib
- Pemigatinib
- Infigratinib
Compared to these compounds, 2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol may offer unique advantages in terms of specificity and potency, making it a valuable addition to the arsenal of cancer therapeutics .
特性
分子式 |
C21H19Cl2N5O2 |
|---|---|
分子量 |
444.3 g/mol |
IUPAC名 |
2-[4-[2-[5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27) |
InChIキー |
GKJCVYLDJWTWQU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



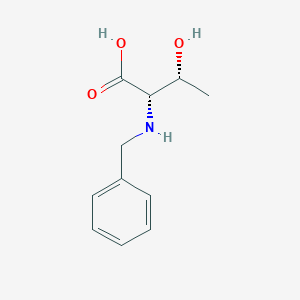
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
![6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid](/img/structure/B12519385.png)
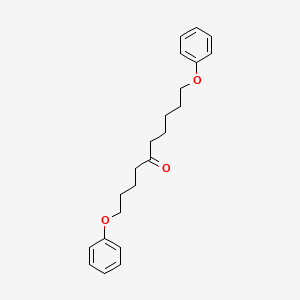
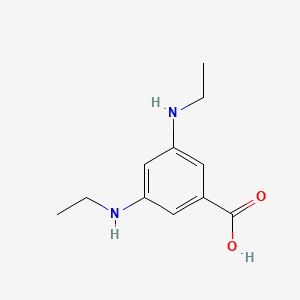
![4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12519401.png)
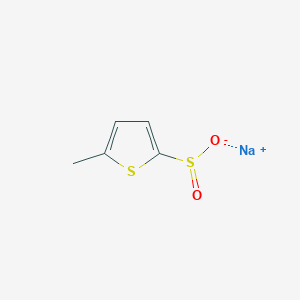
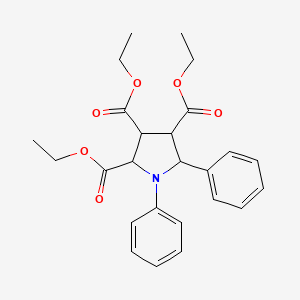
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
